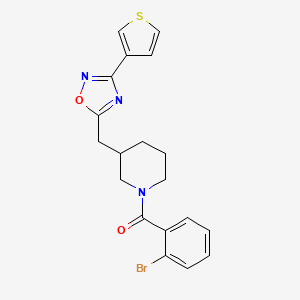
(2-ブロモフェニル)(3-((3-(チオフェン-3-イル)-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18BrN3O2S and its molecular weight is 432.34. The purity is usually 95%.
BenchChem offers high-quality (2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Bromophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦カップリング
(a) 概要: 鈴木・宮浦 (SM) カップリングは、強力な遷移金属触媒による炭素-炭素結合形成反応です。 この反応は、穏和な反応条件、官能基許容性、および環境に優しい有機ホウ素試薬の使用によって、幅広い用途が見出されています 。SM カップリングでは、求電子性有機基(通常はアリールまたはビニルハライド)が、パラジウム触媒の存在下、求核性ホウ素化合物(ホウ酸またはホウ酸エステル)と反応します。
(b) ホウ素試薬: SM カップリングには、いくつかの種類のホウ素試薬が開発されています。これらには以下が含まれます。
© 機構: 重要なステップには、酸化付加(求電子性有機基がパラジウムと反応する)とトランスメタル化(求核性ホウ素基がパラジウムに移動する)が含まれます 。
(d) 用途: SM カップリングは以下の用途があります。
チオフェン置換化学
(a) 概要: チオフェンは、硫黄を含む五員環を持つ複素環式化合物です。その置換反応は、有機合成において重要な役割を果たしています。
(b) 求核置換: チオフェンは、2位と5位で求核置換反応を起こします。 一般的な求核剤には、アルコキシド、アミン、有機金属試薬などがあります 。
© 求電子置換: 求電子置換反応は、3位と4位で起こります。 チオフェンは、求電子剤(ハロゲン、アシルクロリドなど)と反応して置換誘導体を形成します 。
(d) ラジカル置換: チオフェンは、ハロゲン化またはラジカル付加などのラジカル反応によって官能化することができます 。
(e) 用途: チオフェン誘導体は、以下の用途があります。
特性
IUPAC Name |
(2-bromophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN3O2S/c20-16-6-2-1-5-15(16)19(24)23-8-3-4-13(11-23)10-17-21-18(22-25-17)14-7-9-26-12-14/h1-2,5-7,9,12-13H,3-4,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGPXOAQKQNXFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CC3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
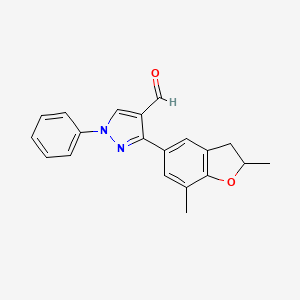
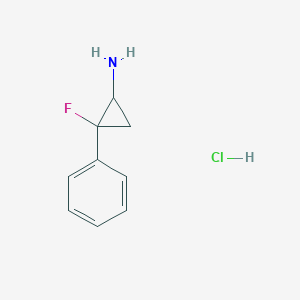
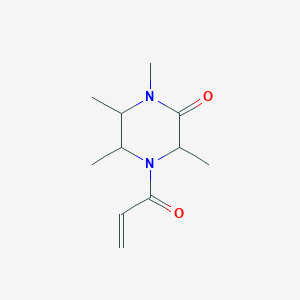
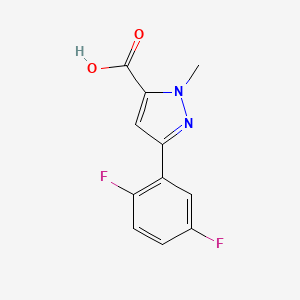
![1-[3-(2,3-Dihydroindol-1-ylsulfonyl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2448771.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2448773.png)
![4-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazole-1-carbonyl}pyridine](/img/structure/B2448774.png)
![N-benzyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2448776.png)
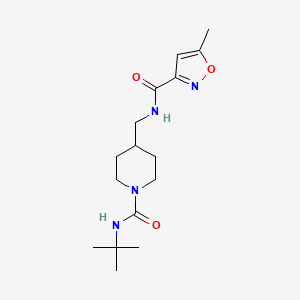
![3-[1-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(propan-2-yl)propanamide](/img/structure/B2448780.png)
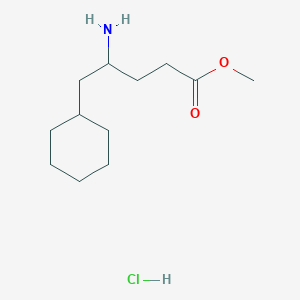
![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)
![2-({4-[(cycloheptylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2448788.png)

